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A 2025 study provides a detailed analysis of a compound referred to as bis-carbazole derivative 1 (N,N’-

bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazine) [1].

Its anticancer activity, particularly against triple-negative MDA-MB-231 and ER-positive MCF-7 breast

cancer cell lines, is achieved through a multi-target mechanism:

Primary Target: Disruption of Cytoskeleton Dynamics
Secondary Mechanisms: Induction of Apoptosis

The following diagram illustrates the key signaling pathways involved in its mechanism of action.
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This diagram shows the proposed mechanism of action for bis-carbazole derivative 1, involving

cytoskeleton disruption and apoptosis induction [1].

Quantitative Cytotoxicity and Selectivity Data

The anticancer efficacy of bis-carbazole derivative 1 was quantified against breast cancer cell lines and

compared to a normal cell line. The table below summarizes the half-maximal inhibitory concentration
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(IC₅₀) values and calculated selectivity index.

Cancer Cell
Line

Cell Line Type IC₅₀ Value (μM) Selectivity Index (SI)

MDA-MB-231 Triple-negative breast
cancer

Not explicitly stated in
abstract

High selectivity reported
[1]

MCF-7 ER-positive breast cancer Not explicitly stated in
abstract

High selectivity reported
[1]

MCF-10A Normal mammary epithelial
cells

-- (Reference cell line)

This compound demonstrated high selectivity for cancer cells over normal human mammary epithelial cells

(MCF-10A), suggesting a potentially favorable safety profile by sparing healthy tissues [1].

Key Experimental Protocols for Mechanistic Study

The following methodologies are critical for elucidating the mechanism of action described above.

Assay Type Key Details Application in Study

Cell Viability (MTT)
Assay

Cells treated for 72h; viability
measured via optical density (570

nm) after MTT incubation [1].

Determined IC₅₀ values and
established selective cytotoxicity

against cancer cells [1].

Apoptosis Detection
(TUNEL Assay)

Cells treated with IC₅₀ of

compound; DNA fragmentation
visualized via fluorescence

microscopy [1].

Confirmed induction of programmed

cell death (apoptosis) in treated
cancer cells [1].

Immunofluorescence
Microscopy

Analysis of cellular structures using

specific fluorescent tags and
microscopy [1].

Visualized compound's disruptive

effects on microtubule and actin
networks within the cytoskeleton [1].
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Assay Type Key Details Application in Study

Western Blot / Protein
Analysis

Not detailed in provided excerpt;
inferred standard technique [1].

Detected activation/cleavage of key
proteins like caspases (-8, -9) and

Bid to confirm apoptotic pathways
[1].

In Vivo Toxicity Study Balb/c mice, intraperitoneal
administration for 1 week; assessed

organ weight, hematological, and
biochemical markers [1].

Evaluated preliminary safety and
found no significant toxicity at tested

conditions [1].

Other Notable Carbazole Derivatives and Mechanisms

The "derivative 1" you're looking for might refer to other compounds. Recent research highlights other

carbazole derivatives with distinct mechanisms:

Dual Tubulin and Topo I Inhibitors: Novel carbazole sulfonamide derivatives (compounds 7 and 15)

act as dual-targeting agents. They bind to the tubulin colchicine site, inhibiting polymerization and
causing cell cycle arrest at the G2/M phase. Additionally, compound 7 selectively inhibits

Topoisomerase I (Topo I) [2].
Topoisomerase IIα (Topo IIα) Catalytic Inhibitors: A symmetrically substituted derivative, 3,6-Di(2-
furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo IIα. It selectively inhibits
the relaxation and decatenation activities of the Topo IIα isoform over the IIβ isoform, without acting

as a Topo II poison or intercalating into DNA [3].

How to Proceed with Your Research

Given that "carbazole derivative 1" is not a universal identifier, I suggest the following to find the precise

information you need:

Identify the Exact Source: If you encountered this name in a specific research paper, patent, or

database, returning to that source is the most reliable way to find the corresponding chemical
structure and data.

Refine Your Search: Use more specific identifiers in your searches, such as the IUPAC name,
chemical structure, or CAS Registry Number. The systematic name for the bis-carbazole
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compound discussed here is N,N’-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-
hydrazine [1].
Consult Specialized Databases: For comprehensive information, search chemical (e.g., SciFinder,

PubChem) and literature (e.g., PubMed, Google Scholar) databases using the specific compound
identifier.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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